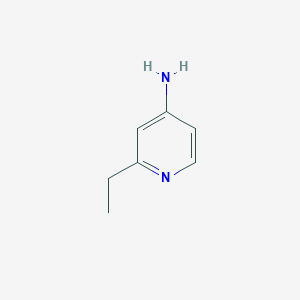

4-Amino-2-ethylpyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The journey of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from coal tar. numberanalytics.combris.ac.uk This discovery marked a significant milestone in the understanding of aromatic compounds. bris.ac.uk Decades later, the structural nature of pyridine was elucidated by Wilhelm Körner and James Dewar, who proposed that its structure is derived from benzene (B151609) with one C-H unit replaced by a nitrogen atom. wikipedia.orgacs.org

A pivotal moment in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.orgacs.org This method, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt, enabled the production of asymmetrically substituted pyridine derivatives. wikipedia.org Later, in 1924, Russian chemist Aleksei Chichibabin introduced an improved synthesis method, which remains in use today. acs.org

Significance of Substituted Pyridines in Contemporary Research

Substituted pyridines are a critical class of compounds in modern organic synthesis. semanticscholar.org Their structural framework is prevalent in a vast number of biologically active compounds, natural products, and functional materials. semanticscholar.orgnih.gov The introduction of various functional groups onto the pyridine scaffold can significantly enhance the biological activities and physical properties of the resulting molecules. nih.gov

The basic nature of pyridine allows it to form stable salts and act as a neutralizer for acids produced in chemical reactions. nih.gov While pyridine is more prone to nucleophilic substitution at the C-2 and C-4 positions, electrophilic substitution can occur at the C-3 position under specific conditions. nih.gov Researchers continue to develop novel methods for the functionalization of pyridines, aiming for milder, more selective, and efficient synthetic routes. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCAQJRKXGRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475859 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50826-64-7 | |

| Record name | 4-Amino-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Amino 2 Ethylpyridine and Its Analogs

De Novo Synthesis Approaches

The construction of the pyridine (B92270) ring from acyclic precursors, known as de novo synthesis, provides a powerful strategy for accessing a wide range of substituted pyridines, including 4-Amino-2-ethylpyridine. colab.wsbeilstein-journals.orgresearchgate.net This approach allows for the precise placement of substituents on the heterocyclic core.

Multi-Step Reaction Sequences for Core Pyridine Ring Formation

The synthesis of the pyridine ring often involves multi-step sequences that culminate in the formation of the aromatic heterocycle. These methods provide a high degree of control over the final substitution pattern.

Cyclization reactions are a cornerstone of pyridine synthesis, transforming linear precursors into the six-membered heterocyclic ring. numberanalytics.com A variety of condensation reactions, often involving aldehydes, ketones, and ammonia (B1221849) or amines, are widely employed due to their simplicity and flexibility. numberanalytics.com For instance, the Chichibabin synthesis involves the reaction of an aldehyde with ammonia to form an imine, which then undergoes cyclization and aromatization to yield a pyridine derivative. numberanalytics.com Another classical approach is the Hantzsch pyridine synthesis, which typically yields dihydropyridines that can be subsequently oxidized to the corresponding pyridines. acsgcipr.org

More contemporary methods have focused on improving the efficiency and scope of these cyclization strategies. For example, one-pot multi-component reactions (MCRs) are gaining traction as they offer a more streamlined approach to complex pyridine structures by combining several reaction steps without isolating intermediates. acsgcipr.org

The introduction of specific substituents, such as the ethyl group at the 2-position and the amino group at the 4-position of the pyridine ring, requires careful strategic planning. One approach involves starting with precursors that already contain these functionalities. For example, a synthesis could utilize a ketone bearing an ethyl group in a condensation reaction.

Alternatively, these functional groups can be introduced at various stages of the synthesis. The amino group, for instance, can be incorporated through nucleophilic aromatic substitution on a pre-formed pyridine ring bearing a suitable leaving group at the 4-position. Another strategy involves the reduction of a nitro group, which can be introduced via nitration of the pyridine ring. The strategic placement of these groups is crucial for directing the cyclization and achieving the desired this compound structure.

A patent describes a synthesis method for 2-amino-4-methylpyridine (B118599) starting from ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, chlorination, and dechlorination to yield the target molecule. google.com While this example illustrates a strategy for a related compound, similar principles of ring transformation and functional group manipulation could be conceptually applied to the synthesis of this compound.

Novel Catalytic Systems in Pyridine Synthesis

The development of novel catalytic systems has revolutionized pyridine synthesis, offering milder reaction conditions, higher yields, and greater control over selectivity.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. mdpi.com In the context of aminopyridine synthesis, organocatalysts can facilitate various transformations. For example, 2-aminopyridine (B139424) itself has been used as a catalyst for the synthesis of polyfunctionalized 4H-pyrans via multicomponent reactions. tandfonline.com This demonstrates the potential of aminopyridine derivatives to act as catalysts in other reactions.

More directly relevant to aminopyridine synthesis, chiral phosphoric acids have been used to catalyze the asymmetric three-component reaction of α,β-unsaturated aldehydes, amines, and β-ketoesters to produce dihydropyridines with high enantioselectivity. rsc.org These dihydropyridines can then be oxidized to the corresponding pyridines. The use of bifunctional organocatalysts, which can activate both the electrophile and the nucleophile, is a particularly promising strategy. rsc.org For instance, the synthesis of a bifunctional 2-amino-pyridine pyrrolidine (B122466) organocatalyst has been reported, highlighting the ongoing development in this area. researchgate.net

Table 1: Examples of Organocatalysts in Pyridine-related Synthesis

| Catalyst | Reaction Type | Product Type | Ref. |

| 2-Aminopyridine | Multicomponent Reaction | 4H-Pyrans | tandfonline.com |

| (R)-15 (Chiral Phosphoric Acid) | Groebke–Blackburn–Bienaymé Reaction | Imidazo[1,2-a]pyridines | rsc.org |

| 2-Amino-pyridine pyrrolidine | Not specified | Chiral molecules | researchgate.net |

Transition metal-catalyzed reactions are indispensable tools for the construction and functionalization of pyridine rings. nih.goveie.gr These methods often involve the coupling of smaller fragments to build the pyridine core or to introduce substituents onto a pre-existing pyridine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form carbon-carbon bonds, enabling the introduction of the ethyl group at the 2-position of the pyridine ring. eie.grnih.gov For example, a 2-halopyridine can be coupled with an ethyl-containing organometallic reagent. The functionalization of pyridine C-H bonds is another powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov

Ruthenium catalysts have been employed in the cyclization of ketoxime acetates with DMF to form pyridine derivatives. researchgate.net Furthermore, ruthenium has been shown to catalyze the amination of aminopyridines, providing a direct route to substituted aminopyridines. acs.org Iridium and rhodium catalysts have also been utilized in the transformation of N-aryl-2-aminopyridines. rsc.org The choice of the transition metal catalyst can be crucial in determining the outcome of the reaction. rsc.org

Table 2: Transition Metal Catalysts in Pyridine Synthesis and Functionalization

| Metal Catalyst | Reaction Type | Reactants | Product Type | Ref. |

| Palladium | Cross-Coupling | 2-Halopyridine, Ethyl organometallic | 2-Ethylpyridine derivative | eie.gr |

| Ruthenium | Cyclization | Ketoxime acetate, DMF | Pyridine derivative | researchgate.net |

| Ruthenium | Amination | Aminopyridine, Amine | Substituted aminopyridine | acs.org |

| Iridium/Rhodium | Cyclization/Alkylation | N-aryl-2-aminopyridine, Enone | Tetra/dihydroquinoline or Alkylated product | rsc.org |

Advanced Synthetic Methodologies for this compound and its Analogs

The synthesis of 4-aminopyridine (B3432731) derivatives, including this compound, is a critical area of research due to their wide-ranging applications. This article explores advanced synthetic strategies, focusing on functionalization, green chemistry principles, and industrial-scale production.

Scope and Objectives of Research on 4 Amino 2 Ethylpyridine

The primary focus of research on 4-Amino-2-ethylpyridine revolves around its utility as a chemical intermediate in organic synthesis. It serves as a precursor for the preparation of more complex molecules with potential applications in various fields. fishersci.nothermofisher.com

Key research objectives include:

Synthesis of Novel Compounds: Utilizing this compound as a building block for the creation of new organic molecules.

Pharmaceutical and Agrochemical Intermediates: Investigating its role as an intermediate in the synthesis of potential pharmaceuticals and agrochemicals. chemimpex.comontosight.ai

Material Science Applications: Exploring its incorporation into polymers and other materials to enhance their properties. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 50826-64-7 |

| Purity | 95% |

Data sourced from Synchem. synchem.de

Iv. Advanced Spectroscopic and Computational Characterization of 4 Amino 2 Ethylpyridine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 4-Amino-2-ethylpyridine. Each method provides unique information about the molecule's composition and connectivity.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a "molecular fingerprint" of this compound by probing its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups and vibrational motions within the molecule. The presence of the amino (-NH₂) group is typically indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic pyridine (B92270) ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The ethyl group gives rise to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of pyridine and its derivatives is well-documented, with characteristic ring breathing and stretching modes. For this compound, the symmetric ring breathing mode is a prominent feature. The ethyl and amino substituents will also produce characteristic Raman bands, allowing for a detailed analysis of the molecule's vibrational structure.

Table 1: Characteristic Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Ethyl (-CH₂CH₃) | C-H Stretch | < 3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet for the -CH₃ and a quartet for the -CH₂-), the aromatic protons on the pyridine ring, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display separate signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electron-donating amino group and the electron-donating ethyl group. The carbon signals of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~6.5 | ~108 |

| Pyridine C4 | - | ~150 |

| Pyridine C5 | ~6.3 | ~106 |

| Pyridine C6 | ~7.8 | ~148 |

| Ethyl -CH₂- | ~2.6 (quartet) | ~25 |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The position of these absorption bands can also be influenced by the solvent polarity. For instance, pyridine itself exhibits absorption maxima around 202 nm and 254 nm. The introduction of an amino group typically shifts these absorptions to longer wavelengths.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 122.17 g/mol ).

The fragmentation of this compound under electron ionization would likely involve several characteristic pathways. A common fragmentation for aliphatic amines is the alpha-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion. The pyridine ring is relatively stable, but fragmentation can occur through the loss of small neutral molecules like HCN. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound.

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₇H₁₀N₂]⁺ | 122 |

| [M-CH₃]⁺ | [C₆H₇N₂]⁺ | 107 |

| [M-HCN]⁺ | [C₆H₉N]⁺ | 95 |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding)

The 4-amino group is a potent hydrogen bond donor, with the two hydrogen atoms on the nitrogen capable of forming N-H···N or N-H···S bonds. nih.gov The pyridine ring nitrogen, being a Lewis base, acts as a strong hydrogen bond acceptor. rsc.org Therefore, it is highly probable that the crystal structure of this compound is dominated by a network of intermolecular hydrogen bonds.

Polymorphism and its Implications

Currently, there are no published studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The potential for polymorphism in this compound remains an area for future investigation.

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular structure, electronic properties, and reactivity of molecules where experimental data may be limited. nih.govscirp.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. materialsciencejournal.org It has been successfully applied to a wide range of molecules to predict geometries, vibrational frequencies, and electronic properties. nih.govscirp.org For this compound, DFT calculations can elucidate its conformational preferences, the distribution of electron density, and the nature of its frontier molecular orbitals.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. scispace.comnih.gov For this compound, a key aspect of its conformation is the orientation of the ethyl group relative to the pyridine ring. Conformational analysis would involve rotating the C-C bond connecting the ethyl group to the ring to identify the global minimum energy conformer. nih.gov It is anticipated that the most stable conformation would have the ethyl group oriented to minimize steric hindrance with the adjacent amino group and the pyridine ring itself. The planarity of the aminopyridine ring system is also a significant factor, with DFT calculations able to quantify any deviations from planarity. nih.gov

Illustrative Data Table: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.39 | C3-C2-N1 | 123.0 |

| C2-N1 | 1.34 | C2-N1-C6 | 118.0 |

| C4-N4 | 1.37 | H-N4-H | 115.0 |

| Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not available. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. wikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting its nucleophilic character. The LUMO, conversely, is likely to be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. scirp.org

Illustrative Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Note: This table presents hypothetical data for illustrative purposes. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. thaiscience.info The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The ethyl group would likely show a region of relatively neutral potential (green).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. uni-muenchen.descirp.org It transforms the complex, delocalized molecular orbitals into a localized Lewis-structure picture, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This approach allows for the quantitative assessment of electron delocalization between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. scirp.org

Key expected NBO interactions in this compound would include:

Intramolecular Hyperconjugation: Delocalization of electron density from the lone pair of the amino nitrogen atom (LP(N)) to the antibonding π* orbitals of the C-C and C-N bonds within the pyridine ring.

Ring Interactions: Delocalization between the π orbitals of the pyridine ring bonds.

Ethyl Group Influence: Interactions involving the σ bonds of the ethyl group with the pyridine ring's π system.

A hypothetical table of the most significant donor-acceptor interactions for this compound, based on analyses of similar molecules, is presented below. researchgate.net

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (Namino) | π* (C3-C4) | High | n → π |

| LP (Namino) | π (C5-C6) | High | n → π |

| π (C2-C3) | π (C4-Nring) | Moderate | π → π |

| π (C5-C6) | π (C4-Nring) | Moderate | π → π |

| σ (Cethyl-H) | π (C2-C3) | Low | σ → π* |

Note: This table is illustrative and based on expected interactions. Actual values would require specific quantum chemical calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra and properties of molecules in their excited states. mdpi.comasianpubs.org It provides information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). mdpi.comrsc.org

Computational studies on aminopyridine derivatives have successfully used TD-DFT to interpret their experimental UV-Vis spectra. researchgate.netasianpubs.org For instance, the analysis of 4-aminopyridine (B3432731) shows characteristic absorptions in the UV region, which are attributed to π → π* and n → π* transitions. researchgate.net The π → π* transitions typically have higher energy and greater oscillator strength and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve promoting an electron from a non-bonding orbital (like the lone pair on a nitrogen atom) to an antibonding π* orbital.

For this compound, TD-DFT calculations would predict the UV-Vis absorption maxima (λmax). The results would likely show several key electronic transitions. The amino and ethyl substituents on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, due to their electron-donating effects which alter the energies of the molecular orbitals.

The table below presents hypothetical TD-DFT results for the main electronic transitions of this compound, based on findings for similar compounds. researchgate.netasianpubs.org

Table 2: Hypothetical TD-DFT Calculated Excitation Energies, Wavelengths, and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | ~4.5 | ~275 | Low | HOMO-1 → LUMO | n → π |

| S2 | ~5.2 | ~238 | High | HOMO → LUMO | π → π |

| S3 | ~5.8 | ~214 | Moderate | HOMO → LUMO+1 | π → π* |

Note: This table is illustrative. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The values are estimations based on related aminopyridine studies.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a molecule. mdpi.com This technique can be applied to understand how a molecule like this compound behaves in different environments, such as in a solvent or when interacting with a biological target. nih.gov

While specific MD simulation studies focused solely on the intrinsic dynamic behavior of this compound are not prevalent in the reviewed literature, the methodology is widely applied to similar heterocyclic compounds in contexts like drug discovery. mdpi.comnih.gov For example, MD simulations have been used to analyze the stability of the binding pose of pyridine derivatives within the active sites of proteins, such as cyclin-dependent kinases (CDK). nih.gov

An MD simulation of this compound would typically involve the following steps:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure, allowing it to reach a stable state.

Production Run: Running the simulation for a set period (from nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the resulting trajectory can reveal key dynamic properties, which can be summarized in a data table.

Table 3: Dynamic Properties of this compound Obtainable from Molecular Dynamics Simulations

| Property | Description | Typical Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms over time from a reference structure. | Conformational stability and structural changes during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the molecule. For example, the ethyl group would likely show higher RMSF than the rigid pyridine ring. |

| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Changes in the molecule's shape and size over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Information on how the molecule interacts with its solvent environment. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and solvent (or a target protein). | Quantifies the stability of key intermolecular interactions. |

Note: This table describes the types of data that would be generated from an MD simulation of this compound.

V. Applications and Research Frontiers of 4 Amino 2 Ethylpyridine

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical development, the 4-aminopyridine (B3432731) core is a well-established pharmacophore. The introduction of an ethyl group at the 2-position, as seen in 4-Amino-2-ethylpyridine, modifies the steric and electronic properties of the molecule, offering a nuanced approach to drug design. This compound serves as a valuable starting material or intermediate in the synthesis of new chemical entities aimed at a variety of therapeutic targets. Its applications are particularly noted in the design of kinase inhibitors and agents targeting the central nervous system.

A "lead" compound is a chemical entity that demonstrates a desired biological or pharmacological activity and serves as the foundational point for developing a new drug. The process of lead identification and subsequent optimization is a cornerstone of modern drug discovery. This compound can function as a core structure in the identification of new lead compounds. Its pyridine (B92270) ring can act as a scaffold for the attachment of various functional groups, allowing for the creation of a library of derivatives. These derivatives can then be screened for activity against specific biological targets.

Once a lead compound containing the this compound moiety is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For instance, the ethyl group at the 2-position can be modified to alter lipophilicity, while the amino group at the 4-position can be functionalized to form amides, ureas, or other groups to enhance binding interactions with a target protein. This iterative process of synthesis and biological testing is crucial for transforming a promising lead into a viable drug candidate.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. By systematically altering different parts of a molecule, such as this compound, and observing the effect on its activity, chemists can deduce which structural features are essential for its biological function.

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the pyridine ring. The 4-amino group is often crucial for forming key hydrogen bonds with target proteins. The 2-ethyl group influences the molecule's steric profile and can impact how it fits into a binding pocket.

For example, in a hypothetical series of analogs, modifications could be made at various positions to probe the SAR. The following table illustrates potential modifications and their expected impact on biological activity based on general principles of medicinal chemistry.

| Compound | R1 (at 2-position) | R2 (at 4-position) | R3 (other positions) | Hypothetical Biological Activity |

| 1 | -CH2CH3 | -NH2 | H | Baseline Activity |

| 2 | -CH3 | -NH2 | H | May alter steric fit and potency |

| 3 | -CH2CH3 | -NHCOCH3 | H | Reduced basicity, may alter binding |

| 4 | -CH2CH3 | -NH2 | 5-Cl | Alters electronics and lipophilicity |

| 5 | -CF2CH3 | -NH2 | H | Increased lipophilicity |

This table is illustrative and based on general SAR principles. Actual activity would depend on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceopen.com This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. scienceopen.com

For a series of this compound derivatives, a QSAR model could be developed to predict their biological activity. The first step would be to synthesize and test a range of analogs to generate a dataset of structures and their corresponding activities. Then, molecular descriptors for each analog would be calculated. These descriptors could include:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Geometric descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the partition coefficient (logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C

This equation could then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test next.

The 4-aminopyridine scaffold is known for its activity in the central nervous system, with 4-aminopyridine itself being used to treat certain symptoms of multiple sclerosis. Derivatives of this compound have been investigated for their potential in treating various neurological disorders. nih.gov The rationale behind this is that the core structure can interact with ion channels and receptors in the brain.

Research in this area focuses on modifying the this compound structure to enhance its specificity for certain neuronal targets while minimizing off-target effects. For instance, functionalizing the amino group can lead to compounds with altered blood-brain barrier permeability and target engagement. nih.gov The ethyl group can also be varied to fine-tune the compound's properties. The development of novel derivatives is aimed at addressing conditions such as spinal cord injury and other neurodegenerative diseases. nih.gov

The pyridine ring is a common feature in many anticancer drugs, and derivatives of this compound have been explored for their potential as anticancer agents. nih.gov The strategy often involves using the this compound moiety as a scaffold to build molecules that can inhibit key enzymes or receptors involved in cancer cell growth and proliferation, such as protein kinases.

For example, the 4-amino group can serve as a key interaction point in the ATP-binding pocket of a kinase. By attaching larger, more complex chemical groups to the pyridine ring, researchers can design potent and selective kinase inhibitors. The following table presents hypothetical data for a series of this compound derivatives and their cytotoxic activity against a cancer cell line.

| Compound ID | Modification on this compound core | IC50 (µM) against MCF-7 cells |

| AE-1 | Unmodified | > 50 |

| AE-2 | 4-N-Benzoyl | 25.3 |

| AE-3 | 4-N-(4-chlorobenzoyl) | 10.1 |

| AE-4 | 5-Bromo | 15.8 |

| AE-5 | 4-N-(4-methoxybenzoyl) | 18.5 |

This data is hypothetical and for illustrative purposes to demonstrate how SAR data for anticancer activity might be presented.

These studies aim to develop novel compounds that are effective against various types of cancer, potentially with improved efficacy and reduced side effects compared to existing therapies. mdpi.com

Enzyme Inhibition and Modulatory Effects

While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of aminopyridines has shown significant activity, suggesting potential avenues of research for this specific compound. The aminopyridine framework is a known pharmacophore that interacts with various biological targets.

Research into structurally similar compounds has revealed potent inhibitory effects. For instance, 2-amino-4-methylpyridine (B118599), a close analog, is a powerful inhibitor of the inducible nitric oxide synthase (NOS II) enzyme, with an IC50 value of 6 nM for the enzyme derived from mouse cells. fishersci.com Kinetic studies have shown that this inhibition is competitive with respect to the enzyme's natural substrate, arginine. fishersci.com Further design and synthesis of 2-amino-4-methylpyridine analogues have been undertaken to develop these compounds as potential tracers for imaging iNOS expression via positron emission tomography (PET). nih.gov

Derivatives of the 4-aminopyridine scaffold have also been identified as inhibitors of other key enzymes. For example, certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors of Protein Kinase B (Akt). Additionally, newly synthesized amide derivatives of 4-aminopyridine have demonstrated dual inhibitory action against tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes implicated in various pathological conditions, including cancer. mdpi.com

The parent compound, 4-aminopyridine (4-AP), is well-known for its neurological effects as a potassium channel blocker. nbinno.comcymitquimica.com By blocking voltage-gated potassium channels in nerve membranes, it can restore conduction in demyelinated axons and potentiate synaptic transmission. nbinno.comcymitquimica.com This modulatory effect has led to its investigation for neurological conditions, including spinal cord injury and multiple sclerosis. acs.orgresearchgate.net While 4-AP itself has these effects, the introduction of the 2-ethyl group in this compound would modulate its steric and electronic properties, potentially altering its specificity and potency towards ion channels or other neurological targets.

| Compound Class | Target Enzyme/Protein | Observed Effect | Reference |

| 2-Amino-4-methylpyridine | Inducible Nitric Oxide Synthase (NOS II) | Potent competitive inhibition | fishersci.com |

| 4-Aminopyridine Amide Derivatives | Alkaline Phosphatase (TNAP), Ecto-5'-nucleotidase (e5'NT) | Dual inhibition | mdpi.com |

| 4-Aminopyridine | Voltage-gated Potassium Channels | Channel blockade, restoration of nerve conduction | nbinno.comcymitquimica.com |

| 4-Amino-pyrrolo-pyrimidine Derivatives | Protein Kinase B (Akt) | Potent and bioavailable inhibition |

Antimicrobial and Antifungal Investigations

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and antifungal properties. ias.ac.in While comprehensive studies on the intrinsic antimicrobial activity of this compound are limited, it is recognized as an analogue of pirlimycin, an established antibiotic, suggesting its potential in this area. nbinno.com

The primary focus of research has been on using aminopyridines as building blocks for more complex molecules with enhanced antimicrobial efficacy.

Antibacterial Research : A variety of derivatives have shown promise. For example, novel Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. Similarly, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. The general class of 2-aminopyridine (B139424) derivatives has been explored as precursors for a range of heterocyclic compounds with assessed antibacterial activity.

Antifungal Investigations : The aminopyridine scaffold has also been incorporated into potential antifungal agents. A study on 4-alkylthiopyridine-2-carbothioamides reported moderate antifungal activity against Trichophyton mentagrophytes. Broader investigations into pyridine-containing compounds have yielded derivatives with high antifungal activity against species like C. albicans and A. niger, in some cases comparable to standard drugs like fluconazole. ias.ac.in Furthermore, derivatives of related heterocyclic systems, such as 2-amino-4,5-diarylthiazoles, have been synthesized and shown to possess significant activity against Candida albicans.

These studies collectively indicate that while this compound itself may not be a primary antimicrobial agent, its chemical structure is a valuable starting point for the synthesis of novel antibacterial and antifungal compounds.

Catalysis and Organic Synthesis

The nucleophilic character of the amino group and the coordinating ability of the pyridine nitrogen make this compound and its derivatives valuable in the fields of catalysis and synthetic chemistry.

Ligand Design for Transition Metal Catalysis

The pyridine-nitrogen and the exocyclic amino group of aminopyridines provide excellent coordination sites for transition metals, making them versatile ligands in catalysis. mdpi.com The reaction of 5-amino-2-cyanopyridine in ethanol (B145695) with various metal salts (CuCl₂, CoCl₂, NiCl₂, MnCl₂) leads to the in-situ formation of a 5-amino-o-ethylpyridine-2-carboximidate ligand, which is structurally very similar to this compound. This ligand readily coordinates with the metal ions to form a series of complexes.

These resulting metallo-organic complexes have demonstrated notable catalytic activity. Specifically, they have been successfully employed as catalysts in the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone), achieving good conversion efficiencies. The study highlights how the aminopyridine framework can be modified and then chelated to different metals to create catalysts for important organic transformations. This demonstrates the potential of this compound as a precursor for designing bidentate or polydentate ligands for various transition metal-catalyzed reactions. mdpi.com

| Metal Ion | Ligand Precursor | Resulting Ligand | Catalytic Application | Reference |

| Cu(II), Co(II), Ni(II), Mn(II) | 5-Amino-2-cyanopyridine | 5-Amino-o-ethylpyridine-2-carboximidate | Henry Reaction |

Organocatalytic Applications

The 4-aminopyridine scaffold is the backbone of one of the most famous organocatalysts, 4-Dimethylaminopyridine (DMAP). The high nucleophilicity of the pyridine nitrogen in these structures allows them to act as highly effective catalysts for a wide range of reactions, most notably acylation reactions. However, despite the prevalence of the 4-aminopyridine core in organocatalysis, specific research detailing the use of this compound as an organocatalyst is not well-documented in the scientific literature. General studies focus on tuning the steric and electronic properties of the parent 4-aminopyridine to improve catalyst activity and selectivity, but these have not explicitly included the 2-ethyl derivative. Therefore, while the potential exists based on its structure, the application of this compound in organocatalysis remains a largely unexplored research frontier.

Enabling Reagent in Complex Molecule Synthesis

This compound serves as a valuable intermediate or building block in the synthesis of more complex organic molecules, particularly those with pharmaceutical applications. nbinno.com Its bifunctional nature—possessing both a nucleophilic amino group and a heterocyclic ring—allows for diverse chemical modifications.

A specific documented application is its use as a precursor in the preparation of 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea. nbinno.com This multi-step synthesis utilizes the aminopyridine core to construct the fused imidazo[1,2-a]pyridine (B132010) ring system, a common scaffold in medicinal chemistry. The general utility of aminopyridines in palladium-catalyzed C-N bond formation reactions further underscores their importance as building blocks for constructing complex nitrogen-containing molecules. ias.ac.in The ethyl group at the 2-position can also influence the solubility, lipophilicity, and metabolic stability of the final target molecules, making it a useful design element for medicinal chemists.

Materials Science and Advanced Functional Materials

The applications of this compound extend into the realm of materials science, where its structural features can be harnessed to create functional materials.

One noted application is its incorporation into polymer formulations. The inclusion of the aminopyridine moiety can enhance the thermal stability and mechanical properties of polymers, making it a valuable additive in the production of advanced, high-performance materials.

Furthermore, the compound is employed in the synthesis of dyes and pigments. The ability of the aminopyridine structure to form stable complexes and its inherent chromophoric properties are advantageous in this context. The photocatalytic degradation of the related 4-aminopyridine using cuprous oxide nanoparticles has also been investigated, highlighting its relevance in environmental materials science and water treatment technologies. While direct and extensive research on this compound in advanced functional materials is still emerging, these examples point to its potential as a component in the design of new polymers, colorants, and materials for environmental applications.

Polymer Chemistry and Material Property Enhancement

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a monomer for polymerization or as an additive for the enhancement of material properties in polymers.

Development of Optoelectronic Materials

Dedicated research focusing on the application of this compound in the development of optoelectronic materials is not widely documented in the public scientific domain.

Coordination Chemistry and Metal Complexes

In the field of coordination chemistry, aminopyridines are well-established ligands that typically coordinate to metal centers through the lone pair of electrons on the pyridine ring's nitrogen atom. The presence of substituents on the pyridine ring, such as the amino and ethyl groups in this compound, can influence the electronic properties of the ligand and, consequently, the stability and characteristics of the resulting metal complexes. nih.gov

The design of ligands is crucial for creating coordination compounds with specific properties. For 4-substituted pyridines, the nature of the substituent directly impacts the vibrational frequencies of the metal-ligand bond and the internal modes of the pyridine ring. A normal coordinate analysis of 4-substituted pyridine complexes, which included 4-ethylpyridine (B106801) as a representative ligand, demonstrated that the frequency shifts are sensitive to the substituent in the 4-position. nih.gov This sensitivity allows for the fine-tuning of the electronic and steric properties of the ligand. The 2-ethyl group in this compound introduces additional steric bulk near the coordination site, which can influence the geometry of the resulting metal complex.

Table 1: Influence of Substituents on Pyridine Ring Frequencies in Metal Complexes This table is based on general findings from studies on 4-substituted pyridines and illustrates the expected influence of the ethyl group.

| Substituent at 4-Position | Electronic Effect | Influence on M-N Bond | Expected Impact of 2-Ethyl Group |

| Amino (-NH₂) | Electron-donating | Strengthens the bond | N/A (present in parent compound) |

| Ethyl (-C₂H₅) | Weakly electron-donating | Minor strengthening effect | Provides steric hindrance |

| Cyano (-CN) | Electron-withdrawing | Weakens the bond | N/A (for comparison) |

Data interpreted from the principles discussed in the study on 4-substituted pyridines. nih.gov

There is currently limited specific information available in scientific literature regarding the role of this compound in supramolecular assembly and self-organization processes.

Agrochemical Applications

The pyridine ring is a core component of many biologically active compounds used in agriculture. vdoc.pub this compound serves as a valuable intermediate in the synthesis of more complex molecules targeted for agrochemical applications. Its functional groups—the amino group and the pyridine nitrogen—provide reactive sites for building larger chemical structures. The diazotization of this compound is a known chemical transformation, highlighting its utility as a synthetic precursor. vdoc.pub

The structure of this compound is relevant to the development of novel crop protection agents. Research into new insecticidal compounds has explored derivatives of this molecule. For instance, a patent for substituted n-(4-pyridyl)-thioamides with insecticidal activity includes the compound 3-chloro-2-ethylpyridin-4-amine. This chlorinated derivative of this compound indicates that the 2-ethylpyridin-4-amine scaffold is a promising structural base for creating new active ingredients for crop protection.

Table 2: Research on this compound Derivatives in Crop Protection

| Derivative Structure | Target Application | Implication for this compound |

| 3-chloro-2-ethylpyridin-4-amine | Insecticides (Thioamides) | The core molecular scaffold is suitable for developing insecticidal compounds. |

Plant Growth Regulators and Modifiers

The investigation of pyridine derivatives as plant growth regulators has revealed their potential to influence various aspects of plant development. elsevierpure.comresearchgate.netresearchgate.net While direct studies on this compound are not extensively documented in this context, research on analogous compounds provides a basis for its potential applications. Pyridine derivatives have been synthesized and evaluated for their effects on plant growth, with some exhibiting inhibitory effects on seedlings at various concentrations. elsevierpure.com For instance, a study on 3-pyridyl-2-propenoic acid derivatives and related compounds showed that most of these pyridine derivatives inhibited the growth of lettuce seedlings at concentrations between 10 and 100 ppm. elsevierpure.com

Furthermore, certain pyridine-containing arylthiourea derivatives have been found to promote root growth in crops like rice, with effects surpassing those of established synthetic auxins like naphthylacetic acid (NAA). acs.org The mechanism of action for some of these compounds is believed to mimic auxin-like activity, promoting cell elongation and lateral root development. acs.org Given that the biological activity of such compounds is closely linked to their chemical structure, it is plausible that this compound could be investigated as a precursor or a candidate for a new class of plant growth modifiers. The development of novel plant growth regulators is crucial for improving crop yield and quality, and pyridine derivatives represent a promising area of research. researchgate.netacs.org A German patent also describes the use of various pyridine derivatives, such as nicotinamide (B372718) and isonicotinic acid, as plant growth regulators, further supporting the potential of this class of compounds in agriculture. google.com

| Pyridine Derivative | Observed Effect | Concentration | Test Organism | Reference |

|---|---|---|---|---|

| N,N-diethyl-3-(4-pyridyl)-2-propenamide | >90% inhibition of hypocotyl and root growth | 50 ppm | Lettuce seedlings | elsevierpure.com |

| Arylthiourea derivative (Compound A2) | Significant promotion of root growth | Not specified | Rice | acs.org |

| Nicotinamide | Plant growth regulation | Not specified | General | google.com |

Analytical Chemistry and Sensing

The accurate detection and quantification of this compound are essential for its use in various applications and for monitoring its environmental presence. While specific methods for this compound are not widely published, methodologies for structurally similar compounds, such as 4-Amino-2-chloropyridine and other aminopyridines, can be adapted. sielc.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of such compounds. sielc.com

For instance, an HPLC method for the analysis of 4-Amino-2-chloropyridine utilizes a mixed-mode stationary phase column with a mobile phase consisting of acetonitrile, water, and sulfuric acid as a buffer. sielc.com Detection is typically achieved using UV spectrophotometry at a wavelength of 200 nm. sielc.com A similar approach could be developed for this compound, with optimization of the column, mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity. Capillary electrophoresis is another technique that has been employed for the quantification of 4-aminopyridine in plasma, demonstrating its utility for biological samples. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | C18 bonded phase or mixed-mode | Based on methods for 4-Amino-2-chloropyridine and 3,4-Diaminopyridine. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., sulfuric acid, ammonium (B1175870) acetate) | Commonly used for separation of pyridine derivatives. sielc.comresearchgate.net |

| Detection | UV Spectrophotometry (e.g., 200-280 nm) | Aminopyridines exhibit UV absorbance in this range. sielc.com |

| Flow Rate | 1.0 ml/min | A standard flow rate for analytical HPLC. sielc.com |

The pyridine scaffold is a valuable component in the design of chemical sensors and fluorescent probes due to its electronic properties and ability to coordinate with metal ions. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net While this compound itself has not been extensively reported as a primary component in sensor design, its structural features make it a candidate for incorporation into more complex sensor molecules. The amino group can serve as a recognition site or be modified to tune the electronic and photophysical properties of the probe. mdpi.comresearchgate.net

For example, pyridine-based fluorescent probes have been developed for the detection of metal ions like Pb(2+). researchgate.net These sensors often rely on a mechanism where the binding of the metal ion to the pyridine nitrogen and other coordinating atoms modulates the fluorescence of the molecule. researchgate.net Similarly, imidazopyridine-based fluorescent probes have been designed for various applications, including metal ion detection and bioimaging. nih.gov The design of these probes often involves fluorescence mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov Therefore, this compound could serve as a building block for the synthesis of novel fluorescent probes for a range of analytical applications. mdpi.commdpi.comresearchgate.net

Environmental Science and Remediation

The environmental fate and transport of this compound are of interest due to its potential introduction into the environment. Data on aminopyridines suggest that their behavior in soil and water is influenced by factors such as soil type, pH, and microbial activity. epa.govorst.eduherts.ac.uk For instance, 4-aminopyridine is known to be readily adsorbed to soil particles and can be highly persistent, with a half-life ranging from 3 to 32 months depending on the soil type. orst.edu The rate of its microbial degradation in aerobic soil tends to increase with higher organic matter content. orst.edu

The pKa of aminopyridines indicates that they can exist in a protonated form in the environment, which generally leads to stronger adsorption to organic carbon and clay compared to their neutral counterparts. epa.gov Volatilization from water or moist soil surfaces is not expected to be a significant fate process for aminopyridines. epa.gov While 2-aminopyridine is expected to have very high mobility in soil, 4-aminopyridine is considered to be relatively immobile. epa.govorst.edu This suggests that the position of the amino group on the pyridine ring can significantly influence the compound's environmental transport. Given these characteristics, it can be inferred that this compound may exhibit some persistence in the environment, with its mobility being dependent on soil composition and pH.

Wastewater containing pyridine and its derivatives poses a significant environmental challenge due to the toxicity and recalcitrance of these compounds. seplite.com Catalytic degradation methods, particularly advanced oxidation processes (AOPs), have shown promise for the effective removal of these pollutants. mdpi.comnih.govnih.govwikipedia.orgmdpi.comresearchgate.net These processes rely on the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize organic contaminants. wikipedia.org

One such method is the heterogeneous photo-Fenton process, which utilizes UV irradiation, hydrogen peroxide (H2O2), and an iron-based catalyst (e.g., Fe3O4). mdpi.com This process has been shown to be effective in the degradation of 4-ethylpyridine, achieving complete removal and significant mineralization. mdpi.com The degradation mechanism involves the formation of intermediates like 4-hydroxypyridine (B47283) and subsequent opening of the pyridine ring to form aliphatic carboxylic acids, which are ultimately mineralized to CO2, H2O, and ammonium ions. mdpi.com

Photocatalytic degradation using semiconductor nanoparticles is another effective approach. For example, cuprous oxide (Cu2O) nanoparticles have demonstrated the ability to degrade 4-aminopyridine under artificial light, achieving 80% degradation and 82% mineralization under optimal conditions. indianchemicalsociety.com The efficiency of this process is pH-dependent, with acidic conditions being more favorable. indianchemicalsociety.com Biodegradation, sometimes coupled with photolysis, has also been explored for the removal of pyridine from wastewater. espublisher.comnih.govacs.org Studies have shown that combining UV irradiation with biodegradation can enhance the removal rate of pyridine. nih.govacs.org

| Method | Target Compound | Key Reagents/Catalysts | Efficiency | Reference |

|---|---|---|---|---|

| Heterogeneous Photo-Fenton | 4-Ethylpyridine | UV, H2O2, Fe3O4 | Total decline of 4-ethylpyridine and >93% TOC removal | mdpi.com |

| Photocatalysis | 4-Aminopyridine | Cu2O nanoparticles, artificial light | 80% degradation, 82% mineralization | indianchemicalsociety.com |

| Coupled Photolysis and Biodegradation | Pyridine | UV irradiation, microorganisms | Enhanced removal rate compared to either process alone | nih.govacs.org |

| Solar Photocatalysis | Pyridine | ZnO, sunlight | Complete mineralization | espublisher.com |

Q & A

Q. What are the common synthetic routes for 4-Amino-2-ethylpyridine, and how can purity be optimized?

Methodological Answer:

- Reductive amination is a primary route, using pyridine derivatives with ethyl and amino groups. For example, catalytic hydrogenation with Raney nickel (10-20% w/w) in ethanol under reflux (70-80°C) can reduce nitro intermediates to amines .

- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product. Recrystallization in methanol yields >95% purity .

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- ¹H NMR: Look for signals at δ 2.4–2.6 ppm (ethyl CH3), δ 6.8–7.2 ppm (pyridine protons), and δ 4.5–5.0 ppm (NH2, broad singlet). Coupling constants (J = 5–6 Hz) confirm substituent positions .

- FT-IR: NH2 stretching at 3300–3450 cm⁻¹ and C=N absorption near 1600 cm⁻¹ .

Q. What solvents are optimal for dissolving this compound in experimental settings?

Methodological Answer:

- Polar aprotic solvents like dimethylformamide (DMF) or methanol are ideal due to the compound’s moderate polarity. Avoid petroleum ether (low solubility <1 mg/mL) .

- Solubility testing: Conduct UV-Vis spectroscopy at 260 nm (pyridine ring absorption) to quantify solubility thresholds .

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data for this compound derivatives be resolved?

Methodological Answer:

Q. What strategies optimize reaction conditions for synthesizing this compound-based coordination complexes?

Methodological Answer:

- Ligand design: Introduce electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity. Use molar ratios of 1:2 (metal:ligand) in ethanol/water mixtures (pH 7–9) .

- Catalyst screening: Test transition metals (e.g., Cu²⁺, Fe³⁺) at 60–80°C; monitor via cyclic voltammetry for redox-active complexes .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

Q. What experimental protocols ensure stability during long-term storage of this compound?

Methodological Answer:

Q. How can researchers design rigorous hypotheses for studying this compound’s mechanistic roles?

Methodological Answer:

- FINER criteria: Ensure hypotheses are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored metal complexes), and Relevant (e.g., biomedical applications) .

- PICO(T) framework: Define Population (e.g., enzyme targets), Intervention (e.g., derivative synthesis), and Outcomes (e.g., inhibition efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.